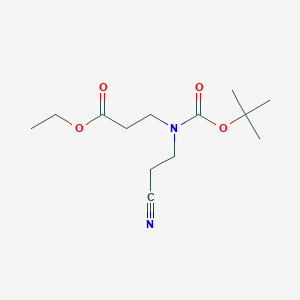

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate

Descripción general

Descripción

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate is a chemical compound with the molecular formula C13H22N2O4 and a molecular weight of 270.33 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate can be synthesized through a multi-step process involving the reaction of ethyl 3-aminopropanoate with tert-butoxycarbonyl chloride and 2-cyanoethylamine . The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The compound is purified through techniques such as recrystallization or chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate undergoes various chemical reactions, including:

- **

Actividad Biológica

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate, with the CAS number 266353-22-4, is a compound that has garnered attention in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.

Basic Information

- Molecular Formula : C13H22N2O4

- Molecular Weight : 270.33 g/mol

- Boiling Point : 389.4 ± 35.0 °C

- Density : 1.1 ± 0.1 g/cm³

- Flash Point : 189.3 ± 25.9 °C

- Appearance : Liquid

Storage and Safety

This compound should be stored at room temperature and handled with care to avoid skin contact or inhalation of vapors due to potential toxicity risks .

The biological activity of this compound primarily stems from its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological interactions, making it a valuable compound in drug design.

Pharmacological Studies

Research indicates that derivatives of compounds similar to this compound exhibit significant pharmacological activities:

- Antitumor Activity : Compounds with similar structural motifs have shown inhibitory effects against various cancer cell lines, including MCF-7 and MDA-MB-231, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Some studies have reported that related compounds can inhibit the production of inflammatory cytokines, indicating a possible role in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor properties of pyrazole derivatives found that specific modifications led to enhanced cytotoxic effects against breast cancer cell lines. The combination of these derivatives with established chemotherapeutics like doxorubicin resulted in synergistic effects, highlighting the potential for this compound derivatives in combination therapies .

Case Study 2: Anti-inflammatory Activity

In another investigation, a related compound demonstrated significant anti-inflammatory activity by reducing nitric oxide and TNF-α levels in vitro. This suggests that this compound could be explored for its anti-inflammatory properties as well .

Research Findings Summary Table

Aplicaciones Científicas De Investigación

Synthesis Pathways

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate is primarily synthesized as an intermediate in organic synthesis. The compound can be produced through various methods that involve the reaction of tert-butoxycarbonyl (Boc) protected amines with cyanoethyl derivatives, followed by esterification processes to yield the final product.

Organic Synthesis Intermediate

One of the primary applications of this compound is as an intermediate in the synthesis of other organic compounds. Its structure allows for further functionalization, making it a versatile building block in organic chemistry .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its cyanoethyl group can be utilized to introduce bioactive functionalities into drug candidates, enhancing their therapeutic profiles .

Peptide Synthesis

This compound can also be employed in peptide synthesis. The Boc protecting group is commonly used to protect amino groups during peptide coupling reactions, facilitating the assembly of complex peptide structures .

Case Study 1: Synthesis of Bioactive Compounds

In a study focused on synthesizing novel bioactive compounds, researchers utilized this compound as a key intermediate. The study demonstrated how derivatives of this compound could lead to the development of new pharmacological agents with enhanced efficacy against specific targets .

Case Study 2: Development of Anticancer Agents

Another research initiative explored the use of this compound in developing anticancer agents. By modifying the cyanoethyl group, researchers were able to create analogs that exhibited significant cytotoxicity against cancer cell lines, showcasing its potential in cancer therapeutics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing various organic compounds |

| Medicinal Chemistry | Potential use in developing pharmaceuticals with enhanced bioactivity |

| Peptide Synthesis | Employed in protecting amino groups during peptide coupling reactions |

| Anticancer Research | Modification leads to analogs with cytotoxic properties against cancer cells |

Propiedades

IUPAC Name |

ethyl 3-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-5-18-11(16)7-10-15(9-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUMIJVNZJWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CCC#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.